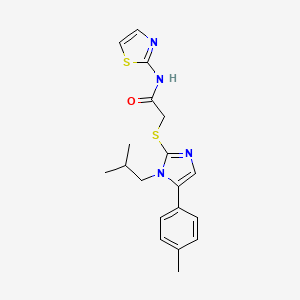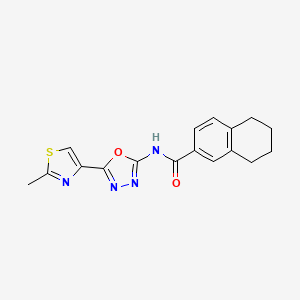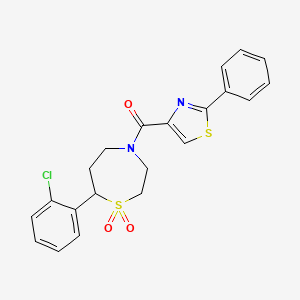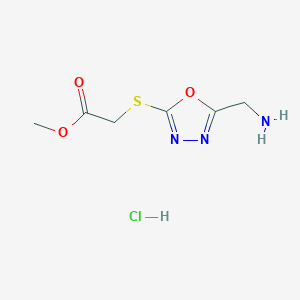
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, commonly known as ITA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazole-based compounds and has shown promising results in various biological assays.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol, which is synthesized from p-toluidine and 1-bromo-2-methylpropane. The second intermediate is thiazol-2-ylacetic acid, which is synthesized from thiazole and chloroacetic acid. These two intermediates are then coupled using a coupling agent such as EDCI or DCC to form the final product.
Starting Materials
p-toluidine, 1-bromo-2-methylpropane, thiazole, chloroacetic acid, coupling agent (e.g. EDCI or DCC)
Reaction
Step 1: Synthesis of 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol, a. Dissolve p-toluidine (1.0 eq) in dry DMF and cool to 0°C., b. Add 1-bromo-2-methylpropane (1.1 eq) and K2CO3 (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol as a white solid., Step 2: Synthesis of thiazol-2-ylacetic acid, a. Dissolve thiazole (1.0 eq) in dry DMF and cool to 0°C., b. Add chloroacetic acid (1.1 eq) and K2CO3 (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain thiazol-2-ylacetic acid as a white solid., Step 3: Coupling of intermediates, a. Dissolve 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol (1.0 eq) and thiazol-2-ylacetic acid (1.1 eq) in dry DMF., b. Add a coupling agent such as EDCI or DCC (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain the final product as a white solid.
作用機序
ITA exerts its biological activity by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. ITA has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of inflammation and immune response.
生化学的および生理学的効果
ITA has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. ITA has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been reported to improve glucose metabolism and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
ITA has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied in various biological assays, and its biological activity has been well characterized. However, ITA also has some limitations for lab experiments. It is a synthetic compound, and its toxicity and pharmacokinetics may differ from natural compounds. Additionally, ITA may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
ITA has shown promising results in various biological assays, and there are several future directions for its research. One potential application of ITA is in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, and further studies are needed to evaluate its potential as a cancer therapeutic agent. Additionally, ITA may have potential applications in the treatment of inflammatory and metabolic diseases. Further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Conclusion:
In conclusion, ITA is a synthetic compound that has shown promising results in various biological assays. It has been extensively studied in scientific research and has potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ITA have been discussed in this paper. Further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
科学的研究の応用
ITA has been extensively used in scientific research due to its potential therapeutic applications. It has been reported to exhibit anti-tumor, anti-inflammatory, anti-oxidant, and anti-bacterial activities. ITA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been reported to reduce inflammation and oxidative stress in animal models.
特性
IUPAC Name |
2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c1-13(2)11-23-16(15-6-4-14(3)5-7-15)10-21-19(23)26-12-17(24)22-18-20-8-9-25-18/h4-10,13H,11-12H2,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORALJFJXMNWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2629887.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)
![2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629889.png)

![17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2629894.png)

![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)
![[(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2629901.png)


![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2629905.png)